1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-
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Overview
Description
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound is notable for its multiple functional groups, including sulphooxy, sulphonyl, and carboxylic acid groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)- typically involves multiple steps:
Formation of the Azo Group: The azo group is usually formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Introduction of Sulphooxy and Sulphonyl Groups: These groups can be introduced through sulfonation reactions, where the aromatic rings are treated with sulfuric acid or its derivatives.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Key considerations would include the handling of hazardous reagents, such as nitrous acid and sulfuric acid, and the purification of the final product to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulphooxy and sulphonyl groups, leading to the formation of sulfonic acids or sulfoxides.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitro compounds, sulfonic acids.
Major Products
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry
Dye and Pigment Synthesis: Due to its vivid color, this compound can be used in the synthesis of dyes and pigments for textiles, inks, and plastics.
Analytical Chemistry: It can be used as a reagent in various analytical techniques, such as spectrophotometry, to detect and quantify other substances.
Biology and Medicine
Biological Staining: The compound can be used as a staining agent in microscopy to highlight specific structures within cells and tissues.
Industry
Textile Industry: Used in the dyeing of fabrics to impart vibrant colors.
Plastics and Polymers: Incorporated into plastics to provide color and improve material properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)- depends on its specific application:
Dyeing: The compound binds to fibers through ionic or covalent interactions, imparting color.
Biological Staining: It interacts with specific cellular components, allowing for visualization under a microscope.
Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo groups, such as methyl orange and Congo red.
Sulfonated Aromatics: Compounds with sulfonic acid groups, such as sulfanilic acid and sulfonated naphthalenes.
Pyrazole Derivatives: Compounds with pyrazole rings, such as antipyrine and phenylbutazone.
Uniqueness
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)- is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its multiple sulfonic acid groups enhance its solubility in water, making it particularly useful in aqueous applications.
Properties
CAS No. |
10149-98-1 |
---|---|
Molecular Formula |
C18H16N4O12S3 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
5-oxo-4-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N4O12S3/c23-17-15(16(18(24)25)21-22(17)12-3-7-14(8-4-12)36(28,29)30)20-19-11-1-5-13(6-2-11)35(26,27)10-9-34-37(31,32)33/h1-8,15H,9-10H2,(H,24,25)(H,28,29,30)(H,31,32,33) |
InChI Key |
ZDISUHHECSVSMD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
10149-98-1 85567-10-8 |
|
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
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